An In-depth Technical Guide to 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate: Structure and Properties
An In-depth Technical Guide to 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate: Structure and Properties
A comprehensive exploration of the chemical structure, properties, and analytical methodologies for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, tailored for researchers, scientists, and professionals in drug development.
Introduction
2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is a phenolic compound of interest due to its structural motifs, which are prevalent in many biologically active molecules. The presence of a catechol-like moiety, an acetyl group, and an ethyl acetate side chain suggests potential for diverse chemical interactions and biological activities. This guide provides a detailed overview of its chemical structure, physicochemical properties, and analytical characterization techniques, offering a foundational resource for its study and application in scientific research.
Chemical Structure and Identification
The fundamental step in understanding the functionality of any molecule is a thorough characterization of its chemical structure.
Nomenclature and Structural Formula
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Systematic Name: 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate
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Molecular Formula: C₁₂H₁₄O₄
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Molecular Weight: 222.24 g/mol
The structure features a benzene ring substituted with a hydroxyl group at position 4, an acetyl group at position 3, and a 2-acetoxyethyl group at position 1.
Key Structural Features
The molecule's functionality is dictated by its key structural components:
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Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is acidic and can participate in hydrogen bonding. It is also a key site for metabolic transformations such as glucuronidation and sulfation.
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Acetyl Group: The electron-withdrawing nature of the acetyl group influences the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring.
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Ethyl Acetate Moiety: This ester group can be susceptible to hydrolysis by esterase enzymes, potentially leading to the formation of the corresponding alcohol, 2-(3-acetyl-4-hydroxyphenyl)ethanol.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is presented in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | N/A |
| Molecular Weight | 222.24 g/mol | N/A |
| Physical State | Solid | [1] |
| Melting Point | 57-59 °C | |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in organic solvents like ethanol, methanol, and ethyl acetate. Sparingly soluble in water. | N/A |
| pKa (Phenolic OH) | ~8-9 (estimated) | N/A |
Note: Some properties are estimated based on the structure and data from similar compounds due to limited direct experimental data for this specific molecule.
Synthesis and Purification
The synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate can be achieved through a multi-step process, a general workflow for which is outlined below.
Synthetic Workflow
A plausible synthetic route involves the protection of the phenolic hydroxyl group, followed by the introduction of the ethyl acetate side chain, and subsequent deprotection.
Caption: A potential synthetic workflow for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.
Detailed Experimental Protocol: Esterification
This protocol describes the esterification of the corresponding alcohol, a key step in the synthesis.
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Dissolution: Dissolve 1 equivalent of 2-(3-acetyl-4-hydroxyphenyl)ethanol in anhydrous pyridine.
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Acylation: Cool the solution to 0 °C in an ice bath. Add 1.2 equivalents of acetic anhydride dropwise with stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).[2]
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for the unambiguous identification and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons of the acetate moiety, the methylene protons of the ethyl chain, and the methyl protons of the acetyl group. The phenolic hydroxyl proton may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of all carbon atoms in the molecule, including the carbonyl carbons of the acetyl and ester groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition.
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Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pathways, which can aid in structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected absorption bands include:
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~3400-3200 cm⁻¹ (O-H stretch, phenolic)
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~1735 cm⁻¹ (C=O stretch, ester)
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~1680 cm⁻¹ (C=O stretch, ketone)
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~1600-1450 cm⁻¹ (C=C stretch, aromatic)
Potential Applications and Biological Relevance
While specific biological activities for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate are not extensively documented, its structural features suggest potential for investigation in several areas:
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Antioxidant Activity: The phenolic hydroxyl group is a key feature for radical scavenging activity.
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Enzyme Inhibition: The molecule could be explored as an inhibitor for various enzymes due to its potential to form multiple interactions within an active site.
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Drug Discovery: It can serve as a scaffold or an intermediate in the synthesis of more complex molecules with therapeutic potential. The synthesis of various biologically active coumarins, for instance, often involves precursors with similar structural motifs.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This technical guide provides a foundational understanding of the chemical structure, properties, synthesis, and analysis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate. While comprehensive data on this specific molecule is limited, the information presented, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and scientists. Further experimental investigation is warranted to fully elucidate its properties and potential applications in various scientific disciplines, including medicinal chemistry and materials science.
References
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Chemical Synthesis Database. (2025, May 20). 3-acetyl-4-hydroxyphenyl acetate. Retrieved from [Link]
- Iyer, R., & Shah, G. D. (n.d.). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15B(1), 81-82.
- El-Kashef, H. S., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1033.
- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
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PubChem. (n.d.). 4-Acetyl-3-hydroxyphenyl acetate. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 4-acetyl-3-hydroxyphenyl acetate - 42059-48-3, C10H10O4, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-hydroxyphenyl)ethyl acetate (C10H12O3). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 3-HYDROXYPHENYL ACETATE | CAS 102-29-4. Retrieved from [Link]
- Google Patents. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
- El-Kashef, H. S., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1033.
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ACS Publications. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]
